molecular formula C7H7ClN2O B13142915 4-Chloro-6-(methylamino)nicotinaldehyde

4-Chloro-6-(methylamino)nicotinaldehyde

Cat. No.: B13142915
M. Wt: 170.59 g/mol
InChI Key: CUJHWYJULIKKJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(methylamino)nicotinaldehyde typically involves the chlorination of 6-methylaminonicotinaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperature and pressure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-(methylamino)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro and methylamino groups can also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(methylamino)nicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methylamino groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-6-(methylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H7ClN2O/c1-9-7-2-6(8)5(4-11)3-10-7/h2-4H,1H3,(H,9,10)

InChI Key

CUJHWYJULIKKJN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=C1)Cl)C=O

Origin of Product

United States

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